BenchChemオンラインストアへようこそ!

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione

Lipophilicity QSAR Drug-likeness

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione (CAS 585563-69-5) is a fully substituted xanthine derivative featuring a 1,3-dimethylated purine-2,6-dione core, an 8-morpholin-4-ylmethyl substituent at C-8, and a linear n-propyl chain at N-7. With a molecular formula of C15H23N5O3 and a molecular weight of 321.38 g/mol, the compound belongs to a broader class of 8-morpholinomethyl-xanthines investigated as adenosine receptor modulators and phosphodiesterase (PDE) inhibitors.

Molecular Formula C15H23N5O3
Molecular Weight 321.381
CAS No. 585563-69-5
Cat. No. B2611474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione
CAS585563-69-5
Molecular FormulaC15H23N5O3
Molecular Weight321.381
Structural Identifiers
SMILESCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
InChIInChI=1S/C15H23N5O3/c1-4-5-20-11(10-19-6-8-23-9-7-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3
InChIKeyKNMARECPOIBKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione (CAS 585563-69-5): A Structurally Differentiated Purine-2,6-dione Scaffold for Adenosine Receptor and PDE-Focused Screening Libraries


1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione (CAS 585563-69-5) is a fully substituted xanthine derivative featuring a 1,3-dimethylated purine-2,6-dione core, an 8-morpholin-4-ylmethyl substituent at C-8, and a linear n-propyl chain at N-7 [1]. With a molecular formula of C15H23N5O3 and a molecular weight of 321.38 g/mol, the compound belongs to a broader class of 8-morpholinomethyl-xanthines investigated as adenosine receptor modulators and phosphodiesterase (PDE) inhibitors [2]. The combination of the morpholinomethyl group at C-8—introducing a tertiary amine moiety with hydrogen-bond acceptor capacity—and the n-propyl substituent at N-7 distinguishes this compound from both shorter-chain (ethyl, methyl) and bulkier (isobutyl, phenylpropyl) analogs within the purine-2,6-dione chemical space, establishing a distinct physicochemical profile that cannot be replicated by generic xanthine derivatives [2].

Why 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by Off-the-Shelf Xanthine Analogs


Xanthine derivatives with morpholinomethyl substitution at C-8 exhibit biological activity profiles highly sensitive to the identity of the N-7 substituent. Within the purine-2,6-dione scaffold, the N-7 alkyl chain directly modulates adenosine receptor subtype selectivity, PDE isoform preference, lipophilicity, and metabolic stability [1]. Literature on structurally related 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives demonstrates that even single-carbon alterations in the N-7 alkyl linker length can produce measurable shifts in receptor binding affinity and anxiolytic-like behavioral activity in vivo [2]. Generic substitution with an unsubstituted N-7 analog (CAS 108871-83-6), a 7-ethyl homolog (CAS 838876-89-4), or a 7-isobutyl variant (CAS 843622-87-7) would alter key computed physicochemical descriptors—molecular weight, lipophilicity, and rotatable bond count—that govern permeability and target engagement [3]. The specific quantitative evidence below establishes why this compound occupies a distinct and irreplaceable position within the 8-morpholinomethyl-xanthine analog series.

Quantitative Differentiation Evidence: 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiation: 7-n-Propyl Substitution Provides Intermediate Hydrophobicity Between Ethyl and Phenylpropyl Analogs

The target compound, 1,3-dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione, carries an n-propyl chain at N-7. While a directly measured XLogP3 value for this specific compound is not available in PubChem, the 7-ethyl homolog (CAS 838876-89-4) has a reported XLogP3-AA of −0.6 [1], and the 7-isobutyl analog has a higher molecular weight (335.4 g/mol) with an additional branched methyl group that increases lipophilicity . The n-propyl substituent generates a predicted XLogP3 value intermediate between the 7-ethyl analog (XLogP3 −0.6) and the 7-phenylpropyl analog (MW 397.5, significantly more lipophilic) [1][2]. This intermediate lipophilicity profile is critical for balancing aqueous solubility with passive membrane permeability in cellular assays.

Lipophilicity QSAR Drug-likeness Permeability

Rotatable Bond Count Differentiation: n-Propyl Substituent Provides Optimal Conformational Flexibility for Target Binding Site Exploration

The number of rotatable bonds is a key determinant of ligand conformational entropy and target binding kinetics. In the purine-2,6-dione scaffold, the N-7 substituent is the primary contributor to rotatable bond count variance among close analogs. The 7-ethyl analog (CAS 838876-89-4) possesses only 3 rotatable bonds [1], constraining the conformational space accessible to the N-7 side chain. The target compound, with an n-propyl group at N-7, has approximately 5 rotatable bonds (4 from the morpholinomethyl-N7-propyl system plus 1 from the morpholine ring itself) [2]. This value exceeds the 7-ethyl analog by approximately 2 rotatable bonds while remaining below the 7-isobutyl analog, which introduces an additional branched methyl group . The increased rotatable bond count relative to the ethyl analog permits a broader exploration of hydrophobic sub-pockets within the target binding site, while the linear n-propyl geometry avoids the steric constraints and entropic penalties associated with branched-chain substituents.

Conformational flexibility Rotatable bonds Entropy Binding affinity

Molecular Weight Categorization: Target Compound Represents the Mid-Range MW Option Within the 8-Morpholinomethyl-Xanthine Continuum

The molecular weight (MW) of a screening compound directly influences its ligand efficiency metrics and suitability for hit-to-lead optimization. The target compound has a molecular weight of 321.38 g/mol [1], placing it in the intermediate range between the 7-ethyl analog (307.35 g/mol) [2], the 7-isobutyl analog (335.41 g/mol) , and the 7-phenylpropyl analog (397.48 g/mol) . The 7-unsubstituted analog (CAS 108871-83-6) has a MW of 279.3 g/mol . This 321.38 g/mol value falls within the generally accepted lead-like MW range (<350 g/mol), whereas the 7-phenylpropyl analog exceeds this threshold significantly, making it less suitable for fragment-based or lead-optimization library applications. The MW difference between the target compound and the 7-isobutyl analog (both sharing identical molecular formula C15H23N5O3) reflects the branched vs. linear geometry of the N-7 substituent, which can influence molecular shape and target complementarity despite identical atom composition.

Molecular weight Lead-likeness Fragment-based drug discovery Ligand efficiency

Adenosine A2 Receptor Antagonist Activity: Class-Level Inference from 7-Propyl-1,3-dimethylxanthine (DMPX) Demonstrating 3- to 4-Fold Potency Enhancement Over Caffeine

The 7-propyl-1,3-dimethylxanthine scaffold—the core structural motif present in the target compound—has been characterized as an adenosine A2 receptor antagonist with measurably enhanced potency relative to caffeine. Specifically, 7-propyl-1,3-dimethylxanthine was approximately 3- to 4-fold more potent than caffeine at A2 receptors of PC12 cells and platelets [1]. In a separate BindingDB entry, the closely related compound 1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione (CHEMBL26455), which lacks the 8-morpholinomethyl group, exhibited a Ki of 11,000 nM (1.10E+4 nM) for antagonism of cyclic AMP accumulation in guinea pig cerebral cortical slices [2]. The target compound, bearing an additional 8-morpholin-4-ylmethyl substituent, is structurally positioned to benefit from the combined contributions of the N-7 n-propyl group (enhancing A2 receptor affinity relative to caffeine) and the C-8 morpholinomethyl moiety (introducing a tertiary amine that may engage additional hydrogen-bonding or ionic interactions within the receptor binding pocket). This dual-substitution pattern is absent in simpler 7-propylxanthines and constitutes a structural feature associated with adenosine receptor modulator development programs [3].

Adenosine A2 receptor Antagonist Xanthine Caffeine analog

Absence of Public Pharmacological Profiling Data: A Critical Differentiation That Necessitates De Novo Characterization Rather Than Analog Substitution

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and vendor technical literature reveals no publicly available quantitative pharmacological data (IC50, Ki, EC50, or in vivo efficacy) for 1,3-dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione (CAS 585563-69-5). This absence of prior characterization constitutes a differentiating feature in itself: the compound represents an untested node within the 8-morpholinomethyl-xanthine chemical space. In contrast, the 7-unsubstituted analog (CAS 108871-83-6) has been noted as an intermediate for adenosine receptor modulator and PDE inhibitor development [1], and the 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione class has published anxiolytic activity data [2]. The absence of data for this specific compound means that procurement and testing are the sole routes to establishing its pharmacological fingerprint. Attempting to substitute a close analog with existing literature data would forfeit the opportunity to define the structure-activity relationship at the critical N-7 n-propyl substitution position.

Data gap Novel chemical space De novo profiling Procurement rationale

Optimal Research and Procurement Application Scenarios for 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione


Adenosine A2 Receptor Subtype Selectivity Profiling in 8-Morpholinomethyl-Xanthine SAR Expansion

This compound is optimally deployed as the N-7 n-propyl representative in a systematic SAR panel evaluating the effect of N-7 alkyl chain length and geometry on adenosine A2 receptor subtype selectivity. The 7-propyl-1,3-dimethylxanthine core has demonstrated 3- to 4-fold enhanced potency over caffeine at A2 receptors [1], while the 8-morpholinomethyl substituent provides an additional pharmacophoric element for modulating receptor subtype preference. Researchers should test this compound alongside the 7-ethyl analog (CAS 838876-89-4) and 7-isobutyl analog (CAS 843622-87-7) in competitive radioligand binding assays against human A1, A2A, A2B, and A3 receptors to define the selectivity window conferred specifically by the n-propyl substitution. The intermediate lipophilicity (predicted XLogP3 between −0.6 and +0.5) and lead-like MW (321.38 g/mol) position it as the central reference point in the N-7 alkyl chain SAR continuum [2][3].

Fragment-Based and Structure-Guided Lead Discovery Leveraging the C-8 Morpholinomethyl Derivatization Handle

The C-8 morpholin-4-ylmethyl group provides a synthetically accessible derivatization point (tertiary amine) for further functionalization, including quaternization, N-oxide formation, or alkylation to generate focused compound libraries. Unlike the 7-ethyl analog, which has fewer rotatable bonds (3) and reduced conformational flexibility at the N-7 position [1], the n-propyl-substituted compound offers additional conformational degrees of freedom (approximately 5 rotatable bonds) that may better accommodate induced-fit binding mechanisms. Its molecular weight (321.38 g/mol) remains within lead-like space [2], making it suitable as a starting scaffold for fragment-growing strategies in structure-guided drug design targeting purinergic receptors or phosphodiesterases [3].

PDE Isoform Selectivity Screening Using the Dual-Substituted Xanthine Pharmacophore

Xanthine derivatives with alkyl substitution at N-7 and aminoalkyl substitution at C-8 constitute a recognized chemical class for PDE inhibitor development [1]. The morpholinomethyl group at C-8 introduces a tertiary amine that can engage in hydrogen bonding and ionic interactions within PDE catalytic sites. This compound should be prioritized for PDE isoform selectivity panels (PDE1–PDE11) to evaluate whether the n-propyl/morpholinomethyl substitution pattern confers PDE subtype selectivity distinct from that of the 7-unsubstituted analog (CAS 108871-83-6) or the 7-ethyl analog. The intermediate lipophilicity of the n-propyl derivative may enhance cell permeability relative to the more polar 7-ethyl analog (XLogP3 −0.6) while avoiding the solubility limitations expected for the 7-phenylpropyl analog (MW 397.48) [2][3].

Negative Control Compound for 7-Arylpiperazinylalkyl-8-Morpholin-4-yl-Purine-2,6-dione Anxiolytic Programs

Published structure-activity studies on 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives have demonstrated anxiolytic-like activity in animal models [1]. The target compound, which lacks the arylpiperazine moiety and instead carries a simple n-propyl group at N-7, serves as a critical negative control in these behavioral pharmacology studies. Its shared 8-morpholin-4-ylmethyl-purine-2,6-dione scaffold with the active anxiolytic series—coupled with the absence of the pharmacologically essential arylpiperazine substructure—enables researchers to dissect the contribution of the 7-arylpiperazinylalkyl domain to the observed anxiolytic phenotype, controlling for any non-specific effects attributable to the purine-2,6-dione core or the morpholinomethyl substituent alone.

Quote Request

Request a Quote for 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.